molecular formula C10H15N3 B13067375 7-Cyclopropyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

7-Cyclopropyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine

Cat. No.: B13067375
M. Wt: 177.25 g/mol
InChI Key: NNEMPFZIRQUSNS-UHFFFAOYSA-N
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Description

7-Cyclopropyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The unique structure of this compound makes it an interesting subject for research in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Cyclopropyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-1H-pyrazole with cyclopropylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified using column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

7-Cyclopropyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.

Scientific Research Applications

7-Cyclopropyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 7-Cyclopropyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity and leading to the desired therapeutic effect. For example, it may inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in cell cycle regulation, thereby exerting anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Cyclopropyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is unique due to its cyclopropyl and methyl substituents, which may confer distinct biological activities and pharmacokinetic properties compared to other pyrazolo[1,5-a]pyrimidine derivatives.

Biological Activity

7-Cyclopropyl-3-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and therapeutic applications.

  • Molecular Formula : C12_{12}H19_{19}N3_3
  • Molecular Weight : 205.30 g/mol
  • CAS Number : 1702133-39-8

Biological Activity Overview

The biological activity of this compound has been investigated primarily in the context of its inhibitory effects on various enzymes and receptors.

Enzyme Inhibition

  • Dipeptidyl Peptidase IV (DPP-IV) Inhibition :
    • This compound has shown promising results as a DPP-IV inhibitor. DPP-IV is a key enzyme involved in glucose metabolism and is a target for diabetes treatment. In vitro studies demonstrated an IC50_{50} of approximately 80 nM for related pyrazolo[1,5-a]pyrimidines .
    • Further optimization led to derivatives with enhanced selectivity and potency; for instance, a derivative exhibited an IC50_{50} of 49 nM against DPP-IV .
  • Phosphoinositide 3-Kinase Delta (PI3Kδ) Inhibition :
    • Recent studies have identified pyrazolo[1,5-a]pyrimidine derivatives as selective PI3Kδ inhibitors. One compound displayed an IC50_{50} value of 18 nM against PI3Kδ with significant selectivity over other isoforms . This suggests potential applications in treating autoimmune diseases and cancers where PI3K signaling is dysregulated.

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : The compound's structure allows it to bind effectively to the active sites of target enzymes like DPP-IV and PI3Kδ, inhibiting their activity and thus modulating metabolic pathways.
  • Selective Targeting : The design of this compound enables selective inhibition over other related enzymes or receptors, minimizing off-target effects and enhancing therapeutic efficacy.

Case Studies

Several studies have highlighted the biological activity of pyrazolo[1,5-a]pyrimidine derivatives:

  • Diabetes Management :
    • In vivo studies using diabetic mouse models demonstrated that optimized derivatives effectively reduced glucose excursions by up to 34% at doses of 10 mg/kg . This indicates potential for clinical applications in managing type 2 diabetes.
  • Cancer Research :
    • The selective inhibition of PI3Kδ by certain derivatives has been linked to reduced tumor growth in preclinical models . The ability to selectively inhibit this pathway suggests that these compounds could be developed into targeted therapies for specific cancer types.

Summary Table of Biological Activities

Activity TypeTarget Enzyme/ReceptorIC50_{50} ValueSelectivity
DPP-IV InhibitionDPP-IV~80 nMHigh
Optimized DPP-IV DerivativeDPP-IV49 nM>1000-fold vs DPP-8/9
PI3Kδ InhibitionPI3Kδ18 nMHigh (Selectivity Ratio)

Properties

Molecular Formula

C10H15N3

Molecular Weight

177.25 g/mol

IUPAC Name

7-cyclopropyl-3-methyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine

InChI

InChI=1S/C10H15N3/c1-7-6-12-13-9(8-2-3-8)4-5-11-10(7)13/h6,8-9,11H,2-5H2,1H3

InChI Key

NNEMPFZIRQUSNS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2NCCC(N2N=C1)C3CC3

Origin of Product

United States

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